4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

描述

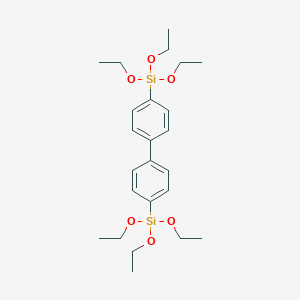

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) is a silicon-based organosilane compound characterized by two triethoxysilyl groups attached to the 4,4' positions of a biphenyl backbone. This structure confers unique properties, making it a critical precursor in materials science, particularly for synthesizing biphenylene-bridged periodic mesoporous organosilicas (Bph-PMOs). These materials exhibit highly ordered mesoporous structures with tunable surface polarities and adsorption capacities, driven by the hydrophobic biphenylene groups .

BTEBP is synthesized via hydrolysis and condensation reactions, often using surfactants like octadecyltrimethylammonium bromide to template mesoporous frameworks . Its applications span catalysis, gas storage, and organic electronics, where its low-polarity surface enhances selectivity in adsorbing non-polar molecules .

Structure

2D Structure

属性

IUPAC Name |

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDGHJJHKCUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160173-37-5 | |

| Record name | 4,4′-Bis(triethoxysilyl)biphenyl homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160173-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60565963 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123640-93-7 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

Silylation Step

The chloromethyl intermediate undergoes substitution with triethoxysilane (HSi(OEt)₃) in the presence of a base (e.g., triethylamine) to replace chloride groups with triethoxysilyl moieties. This step typically requires:

Challenges

-

Steric hindrance from the biphenyl backbone may reduce substitution efficiency.

-

Residual chloride impurities necessitate rigorous purification via column chromatography or fractional distillation.

Grignard Reagent-Based Synthesis

A two-step approach leveraging Grignard reagents offers an alternative pathway. This method involves generating a di-Grignard reagent from 4,4'-dibromobiphenyl, followed by reaction with triethoxysilyl chloride.

Procedure

-

Formation of Di-Grignard Reagent :

-

Silylation :

Advantages

-

High regioselectivity ensures minimal byproducts.

-

Compatible with scalable industrial processes.

Direct Coupling of Silylated Aryl Halides

The Ullmann coupling reaction provides a route to BTESB by coupling two equivalents of 4-(triethoxysilyl)iodobenzene.

Reaction Parameters

Limitations

-

High catalyst loading increases costs.

-

Requires pre-synthesized silylated aryl halides, which are less commercially accessible.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods avoid solvents by using high-energy ball milling.

Protocol

Benefits

-

Environmentally friendly (no solvent waste).

-

Shorter reaction times compared to traditional methods.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

4,4’-Bis(triethoxysilyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

Hydrolysis: The triethoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked siloxane networks.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Condensation: Often catalyzed by acids or bases, and may require elevated temperatures.

Substitution: Requires electrophilic reagents such as halogens or nitro groups, and is usually conducted under acidic conditions.

Major Products

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane networks.

Substitution: Results in functionalized biphenyl derivatives.

科学研究应用

Nanotechnology

BTESB has been utilized as a precursor for creating helical silica nanotubes and nanoribbons . By using co-structure-directing agents like 3-aminopropyltrimethoxysilane, researchers have successfully synthesized these nanostructures, which are promising for applications in nanoelectronics and photonics due to their unique optical properties .

Material Science

In material science, BTESB serves as a monomer for synthesizing metal-organic frameworks (MOFs) . Its ability to form crosslinked structures enhances the mechanical properties of the resulting materials, making them suitable for applications in catalysis and gas storage .

Case Studies and Experimental Findings

作用机制

The mechanism by which 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl exerts its effects is primarily through the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilane groups undergo hydrolysis and condensation reactions to form siloxane networks, which provide structural stability and enhance the material’s properties. The biphenyl core contributes to the rigidity and thermal stability of the resulting materials.

相似化合物的比较

Structural and Functional Analogues in Mesoporous Materials

1,4-Bis(triethoxysilyl)benzene (BTEB)

- Structure : Features a benzene ring with triethoxysilyl groups at the 1,4 positions.

- Properties: Produces PMOs with intermediate surface polarity between BTEBP and fully inorganic TEOS. The absence of a biphenyl backbone reduces hydrophobicity compared to BTEBP.

- Applications : Used in adsorbents for small polar molecules due to moderate surface interactions .

Tetraethylorthosilicate (TEOS)

- Structure: A fully inorganic precursor (Si(OCH₂CH₃)₄).

- Properties: Forms highly polar, hydrophilic silica surfaces. Lacks organic bridging groups, limiting its versatility in non-polar adsorption.

- Applications : Standard material for mesoporous silica but unsuitable for hydrophobic applications .

Table 1: Comparison of PMO Precursors

| Compound | Bridging Group | Surface Polarity | Key Application |

|---|---|---|---|

| BTEBP | Biphenylene | Low | Non-polar molecule adsorption |

| BTEB | Benzene | Moderate | Polar molecule adsorption |

| TEOS | None (inorganic) | High | General-purpose silica frameworks |

Biphenyl Derivatives with Varied Substituents

4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (Compound 18)

- Structure : Biphenyl core with pyrrolidine-linked propionyl groups.

- Properties : Melting point = 151.2–152.1°C, synthesized in 62% yield.

- Applications : Primarily studied for synthetic accessibility rather than functional performance .

4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5"-yl)methoxy]bibenzyls (Sa-h)

- Structure : Bibenzyl backbone with thiazolo-oxadiazole substituents.

- Properties : Demonstrated antifungal activity against Fusarium oxysporum and Aspergillus niger at 100–1000 ppm concentrations.

- Applications: Potential agrochemical agents, contrasting with BTEBP’s materials-centric uses .

Table 2: Key Biphenyl Derivatives

| Compound | Substituents | Melting Point (°C) | Notable Property/Application |

|---|---|---|---|

| BTEBP | Triethoxysilyl | N/A | Low-polarity PMOs |

| Compound 18 | Pyrrolidin-propinoyl | 151.2–152.1 | High synthetic yield (62%) |

| Sa-h (e.g., Sb, Se) | Thiazolo-oxadiazole | N/A | Antifungal activity |

Silane-Based Materials in Electronics

N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)

- Structure : Biphenyl core with aromatic amine groups.

- Properties : High hole mobility (~10⁻⁴ cm²/V·s), used as a hole transport layer (HTL) in OLEDs.

- Applications : Key component in optoelectronic devices, contrasting with BTEBP’s role in structural materials .

4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

- Structure : Carbazole-substituted biphenyl.

- Properties : Host material for phosphorescent emitters in OLEDs.

- Applications : Enables efficient exciton confinement in quantum well structures .

生物活性

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (CAS No. 123640-93-7) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure allows it to interact with biological systems, leading to investigations into its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and biocompatibility characteristics.

The molecular formula of this compound is , with a molecular weight of 462.67 g/mol. Its structure consists of biphenyl units bonded to triethoxysilyl groups, which enhance its reactivity and potential for functionalization.

| Property | Value |

|---|---|

| Molecular Formula | C23H30O6Si2 |

| Molecular Weight | 462.67 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has indicated that silane compounds can exhibit antimicrobial properties. A study demonstrated that this compound possesses significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study:

In a controlled experiment, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action:

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

Biocompatibility

Biocompatibility is crucial for materials intended for medical applications. Preliminary studies have shown that this compound exhibits good biocompatibility when tested on human fibroblast cells. Cell viability assays indicated over 85% viability at concentrations up to 100 µg/mL.

Case Study:

In vitro cytotoxicity tests were performed using the MTT assay on fibroblast cultures. The compound demonstrated no significant cytotoxic effects at the tested concentrations.

Applications in Drug Delivery Systems

The functionalization of silanes like this compound has been investigated for use in drug delivery systems due to their ability to form stable bonds with various biomolecules. This property can be harnessed to create targeted delivery vehicles for therapeutic agents.

常见问题

Q. What strategies address batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent ethoxysilyl conversion .

- Quality Control Table :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Catalyst | ≤50 ppm Pd |

| Moisture Content | ≤0.1% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。